molecular formula C27H27N3O3S B453380 N'-(2-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA

N'-(2-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA

Cat. No.: B453380
M. Wt: 473.6g/mol
InChI Key: IGKSLDDRYYMVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted anilines and pyrrolidines, followed by their coupling with thiourea derivatives. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-(2-phenylethyl)thiourea
  • N’-(4-methylphenyl)-N-(2-phenylethyl)thiourea
  • N’-(2-methoxyphenyl)-N-(1-pyrrolidinyl)thiourea

Uniqueness

N’-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C27H27N3O3S/c1-19-12-14-21(15-13-19)30-25(31)18-23(26(30)32)29(17-16-20-8-4-3-5-9-20)27(34)28-22-10-6-7-11-24(22)33-2/h3-15,23H,16-18H2,1-2H3,(H,28,34)

InChI Key

IGKSLDDRYYMVBI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=CC=CC=C4OC

Origin of Product

United States

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